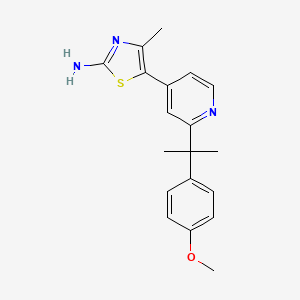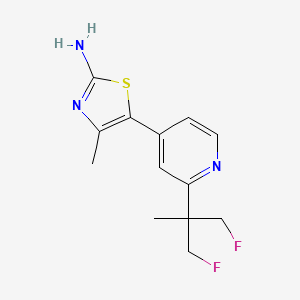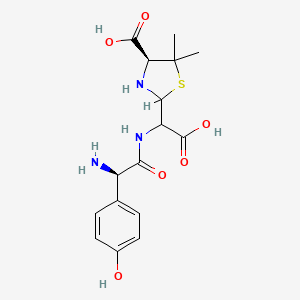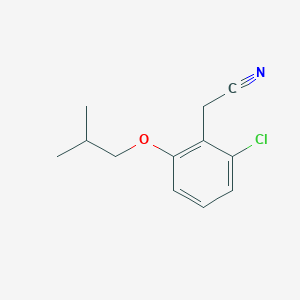![molecular formula C9H10N4O3 B1412446 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester CAS No. 174541-91-4](/img/structure/B1412446.png)
2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester
Descripción general
Descripción
2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is a compound that has been studied for its potential as an antifolate . Antifolates are a type of drug that inhibit the function of folic acid, and are often used in the treatment of cancer .
Synthesis Analysis
The synthesis of 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester involves several steps. One method involves the condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with alpha-chloro-ketone to afford two key intermediates, followed by hydrolysis, coupling with L-glutamate diethyl ester, and saponification of the diethyl ester . Another method involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with ammonia .Molecular Structure Analysis
The molecular structure of 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is characterized by a furo[2,3-d]pyrimidine core, which is a fused ring system consisting of a furan ring and a pyrimidine ring . The compound also contains a carboxylic acid ethyl ester group .Chemical Reactions Analysis
In the synthesis of 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester, key chemical reactions include condensation, hydrolysis, peptide coupling, and saponification . In another method, aza-Wittig reactions and reactions with ammonia are used .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Agents
The compound 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester has been studied for its potential as an antimicrobial and antitumor agent. Antimetabolites that interfere with the folate pathway, such as this compound, are known to be clinically useful in these areas .
Synthesis of Pyrimidine Derivatives
This compound is also used in the synthesis of various pyrimidine derivatives. For example, it can be used to build the pyrimido[4,5-d]-pyrimidine system, which is a method for creating new compounds with potential pharmacological applications .
Antifungal and Antiprotozoal Agents
Similar to its antimicrobial and antitumor applications, this compound may also serve as an antifungal and antiprotozoal agent due to its interference with the folate pathway .
Cancer Research
In cancer research, derivatives of this compound have been evaluated for their antitumor activity against liver cancer (HepG2) cell lines in vitro, showing effective results .
Chemical Synthesis
The compound is available for purchase for use in chemical synthesis and research. It belongs to the furo[2,3-d]pyrimidine derivative family and has a molecular weight of 222.2 g/mol.
Pharmaceutical Research
In pharmaceutical research, derivatives based on the 2,4-diaminopyrimidine core have been synthesized with various substituents that could lead to different pharmacological properties .
Mecanismo De Acción
Target of Action
The primary target of 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell growth. This makes DHFR a key target for antimicrobial, antifungal, antiprotozoal, and antitumor agents .
Mode of Action
The compound interacts with DHFR, inhibiting its activity . The structure-activity relationship indicates that the α-carboxylic acid of these compounds is more important than the γ-carboxylic acid for DHFR inhibitory activity and RFC binding affinity .
Biochemical Pathways
By inhibiting DHFR, the compound interferes with the folate pathway . This pathway involves more than twenty interrelated enzymatic reactions in cellular metabolism . Disruption of this pathway can lead to impaired DNA synthesis and cell growth, which is why DHFR inhibitors are effective as antimicrobial, antifungal, antiprotozoal, and antitumor agents .
Pharmacokinetics
The compound is a potential substrate for the Reduced Folate Carrier (RFC), the major membrane transporter for the uptake of folates and classical antifolates . Impaired transport is often a mechanism of antitumor resistance
Result of Action
The inhibition of DHFR and the subsequent disruption of the folate pathway can lead to impaired DNA synthesis and cell growth . This can result in the death of rapidly dividing cells, such as cancer cells or microbes, making the compound effective as an antimicrobial, antifungal, antiprotozoal, and antitumor agent .
Direcciones Futuras
Future research on 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester may focus on further exploring its potential as an antifolate, including its efficacy and safety in biological systems . Additionally, further studies on its synthesis could lead to more efficient methods of production .
Propiedades
IUPAC Name |
ethyl 2,4-diaminofuro[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-15-8(14)4-3-16-7-5(4)6(10)12-9(11)13-7/h3H,2H2,1H3,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQXOQMQTXUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=NC(=NC(=C12)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



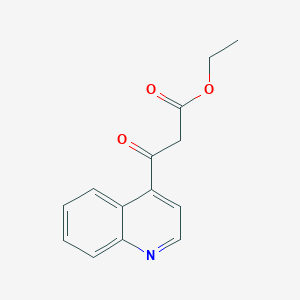



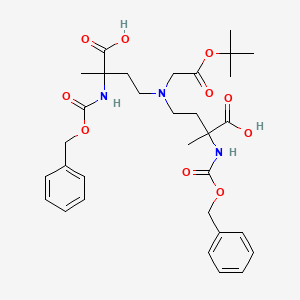
![(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione](/img/structure/B1412373.png)
